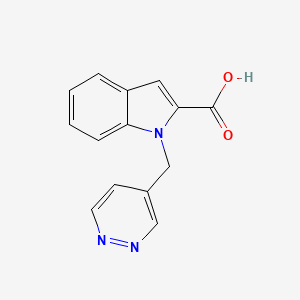![molecular formula C17H13Cl2NO3 B7432287 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid](/img/structure/B7432287.png)
3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid, also known as CCIC, is a synthetic compound that has been studied for its potential use in scientific research. CCIC is a derivative of indole-2-carboxylic acid and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and cyclin-dependent kinases. It has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid in lab experiments is that it has been shown to have anticancer properties, making it a potentially useful tool for studying cancer biology. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid. One area of interest is in developing more effective methods for synthesizing 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid, which could make it more widely available for research purposes. Another area of interest is in further elucidating the mechanism of action of 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid, which could lead to the development of more effective cancer therapies. Additionally, 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid could be studied for its potential use in treating other diseases, such as autoimmune disorders and inflammatory diseases.
Métodos De Síntesis
The synthesis of 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid involves the reaction of 2-chlorophenol with 2-chloroethylamine to form 2-(2-chlorophenoxy)ethylamine. This intermediate is then reacted with indole-2-carboxylic acid in the presence of a coupling agent to form 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid.
Aplicaciones Científicas De Investigación
3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have anticancer properties and has been studied for its potential use in treating various types of cancer, including breast cancer and lung cancer.
Propiedades
IUPAC Name |
3-chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c18-12-6-2-4-8-14(12)23-10-9-20-13-7-3-1-5-11(13)15(19)16(20)17(21)22/h1-8H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYBXAYZDIDGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CCOC3=CC=CC=C3Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(trifluoromethyl)-4-[[(3,4,5-trimethoxybenzoyl)amino]carbamoylamino]phenyl]benzamide](/img/structure/B7432207.png)
![3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid](/img/structure/B7432217.png)
![[2-(Cyclopropanecarbonylamino)phenyl]methyl 7-chloro-1-benzofuran-2-carboxylate](/img/structure/B7432237.png)
![N-[3-[[2-[[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B7432242.png)
![4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrimidine-2,4-diamine](/img/structure/B7432248.png)

![1-[(5-Fluoro-2-methoxyphenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7432271.png)
![1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid](/img/structure/B7432274.png)
![3-(1-acetylpiperidin-4-yl)-N-[(2-bromo-5-methoxyphenyl)methyl]-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B7432278.png)
![Methyl 4-[[[4-(difluoromethoxy)-3,5-dimethoxybenzoyl]-[2-(methylamino)-2-oxoethyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B7432293.png)
![N-[[2-(3-chloro-4-fluorophenoxy)phenyl]methyl]-4-(4-hydroxypiperidin-1-yl)-N-methyl-4-oxobutanamide](/img/structure/B7432299.png)

![tert-butyl 3-[[(2S)-2,3-dimethoxy-3-oxopropyl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B7432312.png)
![17-(4-Fluorophenyl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432320.png)